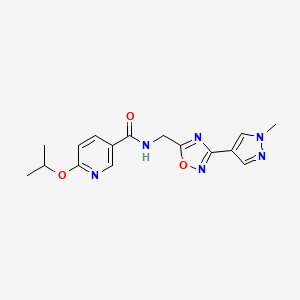

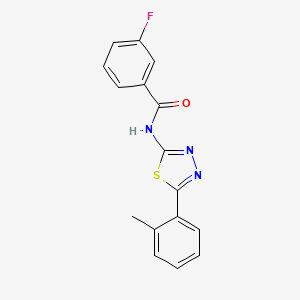

![molecular formula C23H23N5O4S B2480231 N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358234-82-8](/img/structure/B2480231.png)

N-(3-acetylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. An efficient synthesis approach for related compounds involves one-pot, three-component synthesis, utilizing catalysts such as CaCl2 in refluxing ethanol, followed by subsequent reactions to introduce additional functional groups or to cyclize the molecule into desired heterocyclic structures (El‐Emary, Mohamed, & Abdel-Mohsen, 2021).

Molecular Structure Analysis

Molecular structure analysis typically involves spectroscopic methods such as NMR, IR, and mass spectrometry, along with single-crystal X-ray diffraction for solid compounds. These techniques help in establishing the precise structure of synthesized compounds and confirming the presence of intended functional groups and molecular frameworks (Salian, Narayana, & Sarojini, 2017).

Chemical Reactions and Properties

The chemical reactivity of a compound is largely determined by its functional groups. For compounds with acetamide and thioacetamide groups, reactions may include nucleophilic substitutions, additions, or cyclization processes to form heterocyclic structures. The exact reactions would depend on the reagents, conditions, and the presence of catalytic species (Farghaly & Gomha, 2011).

Applications De Recherche Scientifique

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives has indicated significant antinociceptive and anti-inflammatory activities, showcasing the therapeutic potential of heterocyclic compounds with similar structural motifs. These studies involve the synthesis of compounds followed by evaluation using models like the tail-flick technique and carrageenan-induced paw edema test to determine their efficacy and safety profiles (Selvam et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

The versatility of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine and its derivatives in synthesizing a wide range of heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, has been explored. These synthetic pathways involve reactions with halo compounds and cyclization under acidic and basic conditions, highlighting the chemical flexibility and potential for creating novel materials with tailored properties (El-Essawy & Rady, 2011).

Antimicrobial and Antitumor Activities

Further research has been conducted on the antimicrobial and antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives, where some compounds have shown promising activities against specific cancer cell lines and microbial strains. This indicates the potential of these compounds in developing new therapeutic agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Coordination Complexes and Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, revealing insights into the effect of hydrogen bonding on self-assembly processes. These studies also extend to evaluating the antioxidant activity of these compounds, which could have implications for designing drugs with protective effects against oxidative stress (Chkirate et al., 2019).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4S/c1-4-28-21-20(14(2)26-28)25-23(27(22(21)31)12-18-9-6-10-32-18)33-13-19(30)24-17-8-5-7-16(11-17)15(3)29/h5-11H,4,12-13H2,1-3H3,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJBOJJPMHUSJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC(=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-di(propan-2-yl)acetamide](/img/structure/B2480151.png)

![N-(3-(furan-3-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2480152.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)

![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)

![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)